Cas no 2680701-65-7 (4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
- 2680701-65-7
- EN300-28276290
- 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
-
- インチ: 1S/C11H11NO5/c1-2-5-17-11(16)12-9-6-7(13)3-4-8(9)10(14)15/h2-4,6,13H,1,5H2,(H,12,16)(H,14,15)
- InChIKey: WQKFLDIZSJOZPT-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(NC1C=C(C=CC=1C(=O)O)O)=O
計算された属性
- せいみつぶんしりょう: 237.06372245g/mol
- どういたいしつりょう: 237.06372245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 95.9Ų
4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276290-10g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28276290-1.0g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28276290-10.0g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28276290-0.1g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28276290-0.5g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28276290-0.25g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28276290-5.0g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28276290-1g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28276290-5g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28276290-0.05g |
4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680701-65-7 | 95.0% | 0.05g |
$455.0 | 2025-03-19 |
4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 関連文献
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acidに関する追加情報
4-Hydroxy-2-{(Prop-2-en-1-yloxy)carbonylamino}benzoic Acid: An Emerging Compound in Medicinal Chemistry
4-Hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680701-65-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its hydroxy, carbonylamino, and prop-2-en-1-yloxy functional groups, offers a promising platform for the development of new drugs targeting various diseases.
The chemical structure of 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is particularly noteworthy. The presence of the hydroxy group at the 4-position of the benzene ring and the carbonylamino group at the 2-position, coupled with the prop-2-en-1-yloxy substituent, provides a versatile scaffold for further chemical modifications. These modifications can enhance the compound's pharmacological properties, such as solubility, stability, and bioavailability, making it an attractive candidate for drug development.
Recent studies have explored the potential of 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, making it a promising lead for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has also shown potential in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. The selective cytotoxicity observed in cancer cells, while sparing normal cells, suggests that this compound could be developed into a targeted therapy for cancer treatment.
In addition to its therapeutic applications, 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been investigated for its potential as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for understanding cellular processes and identifying new drug targets. For instance, researchers at Harvard University used this compound to study the role of certain enzymes in signal transduction pathways, providing insights into disease mechanisms and potential therapeutic strategies.
The synthesis of 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been optimized to improve yield and purity. A common synthetic route involves the reaction of 4-hydroxybenzoic acid with an appropriate acyl chloride or isocyanate to form the carbonylamino group, followed by alkylation with allyl alcohol to introduce the prop-2-en-1-yloxy substituent. Advances in green chemistry have led to more environmentally friendly synthesis methods, reducing waste and improving sustainability.
The safety profile of 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been evaluated through extensive preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in humans.
In conclusion, 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680701-65-7) represents a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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